molecular formula C21H23NO6 B8067971 3-Desmethylcolchicine CAS No. 160338-75-0

3-Desmethylcolchicine

Cat. No.: B8067971
CAS No.: 160338-75-0
M. Wt: 385.4 g/mol
InChI Key: JRRUSQGIRBEMRN-HNNXBMFYSA-N
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Description

3-Desmethylcolchicine, also known as 3-Demethylcolchicine, is a naturally occurring metabolite of colchicine. Colchicine is an alkaloid derived from the autumn crocus (Colchicum autumnale) and is well-known for its anti-inflammatory properties. This compound retains many of the biological activities of colchicine but with distinct chemical properties due to the absence of a methyl group on its carbon ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Desmethylcolchicine typically involves the demethylation of colchicine. This can be achieved through various chemical reactions, including:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions: 3-Desmethylcolchicine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

3-Desmethylcolchicine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Desmethylcolchicine involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, this compound disrupts microtubule dynamics, leading to the inhibition of cell division and induction of apoptosis. This mechanism is similar to that of colchicine but with potentially different pharmacokinetic properties due to its altered chemical structure .

Comparison with Similar Compounds

    Colchicine: The parent compound, known for its potent anti-inflammatory and anticancer properties.

    Demecolcine: Another colchicine derivative with similar biological activities but different pharmacological profiles.

    Thiocolchicine: A sulfur-containing analogue with enhanced anti-inflammatory effects.

Uniqueness of 3-Desmethylcolchicine: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to inhibit microtubule formation while potentially offering different pharmacokinetics makes it a valuable compound for research and therapeutic development .

Properties

IUPAC Name

N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRUSQGIRBEMRN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223604
Record name 3-Desmethylcolchicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-33-6
Record name 3-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-33-6
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Record name 3-Desmethylcolchicine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Desmethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172946
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Record name 3-Desmethylcolchicine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Demethylcolchicine
Source European Chemicals Agency (ECHA)
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Record name 3-DESMETHYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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